1,3-bis(phenylmethoxy)propan-2-ylhydrazine;oxalic acid
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Overview
Description
1,3-bis(phenylmethoxy)propan-2-ylhydrazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a hydrazine group attached to a propan-2-yl backbone, with phenylmethoxy groups at the 1 and 3 positions, and is often associated with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(phenylmethoxy)propan-2-ylhydrazine typically involves the reaction of 1,3-dibromopropane with phenylmethanol in the presence of a base to form 1,3-bis(phenylmethoxy)propane. This intermediate is then reacted with hydrazine hydrate to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(phenylmethoxy)propan-2-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1,3-bis(phenylmethoxy)propan-2-ylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-bis(phenylmethoxy)propan-2-ylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(phenylthio)propan-2-one: Similar in structure but contains sulfur atoms instead of oxygen.
1,3-phenylene-based symmetrical bis(urea-1,2,3-triazole): Contains triazole and urea functionalities.
Uniqueness
1,3-bis(phenylmethoxy)propan-2-ylhydrazine is unique due to its specific combination of phenylmethoxy and hydrazine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O6 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1,3-bis(phenylmethoxy)propan-2-ylhydrazine;oxalic acid |
InChI |
InChI=1S/C17H22N2O2.C2H2O4/c18-19-17(13-20-11-15-7-3-1-4-8-15)14-21-12-16-9-5-2-6-10-16;3-1(4)2(5)6/h1-10,17,19H,11-14,18H2;(H,3,4)(H,5,6) |
InChI Key |
XHNXVOVPFOSXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)NN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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